![molecular formula C14H20N4O2S2 B12598322 N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide CAS No. 630126-68-0](/img/structure/B12598322.png)
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of cyclooctylamine with 5-nitrothiophene-2-carbaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out in an ethanolic medium under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer cells, it can inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and induction of apoptosis . The compound’s antibacterial activity is attributed to its ability to bind to bacterial DNA, disrupting essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Nitrothiophene derivatives: Compounds with a nitrothiophene moiety exhibit similar chemical reactivity and biological properties.
Uniqueness
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide stands out due to its unique combination of a cyclooctyl group, nitrothiophene moiety, and hydrazine-1-carbothioamide core.
Propriétés
Numéro CAS |
630126-68-0 |
|---|---|
Formule moléculaire |
C14H20N4O2S2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-cyclooctyl-3-[(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H20N4O2S2/c19-18(20)13-9-8-12(22-13)10-15-17-14(21)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H2,16,17,21) |
Clé InChI |
NIFWEXJELOYZOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




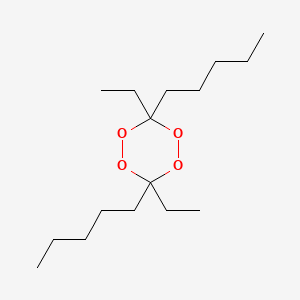
![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
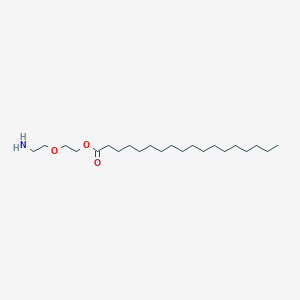

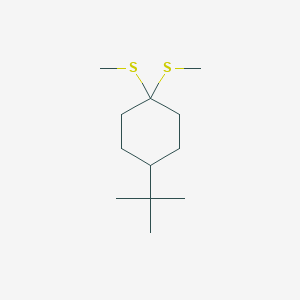
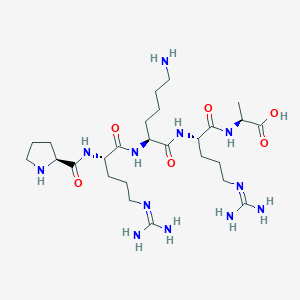
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
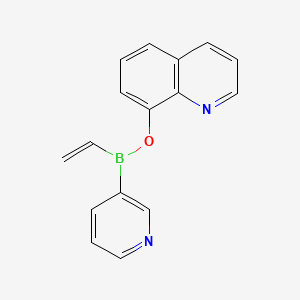
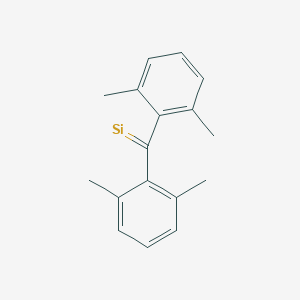
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
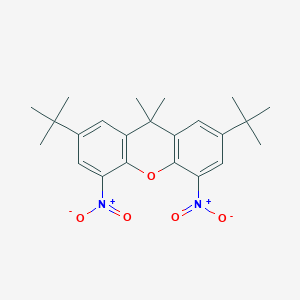
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
